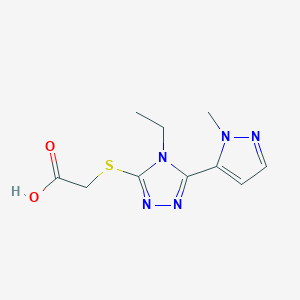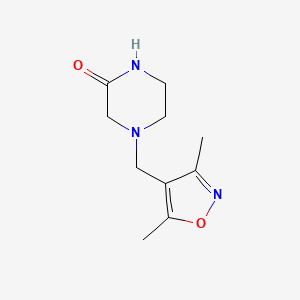
Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate” is a chemical compound with the molecular formula C11H13BrN2O2 . It is also known by other synonyms such as “(E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate” and "Propanoic acid,2-[2-(4-bromophenyl)hydrazinylidene]-,ethyl ester" .
Molecular Structure Analysis
The molecular weight of this compound is 285.14 g/mol . The exact structure can be determined using various spectroscopic techniques, but such data is not available in the retrieved information.
Physical and Chemical Properties Analysis
This compound has a melting point of 148-150 °C and a predicted boiling point of 339.4±44.0 °C . Its predicted density is 1.38±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C . Its predicted pKa is 11.69±0.10 .
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis of Heterocycles
The compound has been utilized in regioselective synthesis processes that lead to the formation of complex pyrrole–pyrazole systems. Specifically, the interaction of similar compounds with various hydrazides under basic conditions facilitates the cyclization process, generating diverse N-bonded pyrrole–pyrazole systems. This illustrates the compound's utility in creating intricate heterocyclic structures potentially relevant for pharmaceutical development (Attanasi et al., 2001).
Antimicrobial Compound Synthesis
Another study explores the synthesis of pyridines, oxazines, and thiazoles from related compounds, showing significant antimicrobial activities. These compounds were synthesized through reactions with ethyl cyanoacetate and further modified to yield derivatives with antimicrobial properties, comparable to Ampicillin®. This indicates the potential of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate and related chemicals in contributing to the development of new antimicrobial agents (Mohamed et al., 2008).
Structural and Crystallographic Studies
Research on the crystal structures of products derived from similar cyclocondensation reactions reveals insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, providing foundational knowledge for further application in materials science and pharmaceutical chemistry (Wahedy et al., 2017).
Synthesis of Heterocyclic Derivatives
The compound's derivatives have shown promise in synthesizing new pyrazole- and isoxazole-based heterocycles with anti-HSV-1 and cytotoxic activities. Such research underscores the compound's applicability in generating bioactive molecules, which could lead to the development of new therapeutic agents (Dawood et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEERDXLTOMBNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192658 |
Source


|
| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27143-10-8 |
Source


|
| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27143-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)





![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)




